molecular formula C25H17ClO5 B590858 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate CAS No. 126634-31-9

3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate

Cat. No.: B590858
CAS No.: 126634-31-9
M. Wt: 432.856
InChI Key: GONIIADQHYJACX-UHFFFAOYSA-M
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Description

3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is a complex organic compound with the molecular formula C25H17ClO5 and a molecular weight of 432.85 g/mol. It is known for its vibrant color and is often used as a dye in various applications . The compound is characterized by its unique structure, which includes a biphenyl group and a benzo[f]chromylium core, making it a subject of interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate typically involves the reaction of biphenyl-4-carbaldehyde with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the chromylium core. The final product is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromylium core to a more reduced state, altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and chromylium rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromylium derivatives.

    Substitution: Substituted biphenyl and chromylium compounds.

Scientific Research Applications

3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Utilized in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate involves its interaction with light and subsequent energy transfer processes. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules, resulting in various photochemical reactions . The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 3-Biphenyl-4-yl-3H-benzo[f]chromylium chloride
  • 3-Biphenyl-4-yl-3H-benzo[f]chromylium bromide
  • 3-Biphenyl-4-yl-3H-benzo[f]chromylium iodide

Uniqueness

3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is unique due to its perchlorate anion, which imparts distinct properties such as higher solubility in certain solvents and enhanced stability. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-phenylphenyl)benzo[f]chromen-4-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17O.ClHO4/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)24-17-15-23-22-9-5-4-8-20(22)14-16-25(23)26-24;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIIADQHYJACX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C3)C5=CC=CC=C5C=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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